

Application Note: High-Sensitivity GC-MS Analysis of Mevalonic Acid in Urine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Mevalonic Acid*

CAS No.: 150-97-0

Cat. No.: B085504

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Topic: Quantitative Analysis of **Mevalonic Acid** (MVA) for the Diagnosis of Mevalonate Kinase Deficiency (MKD). Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) Ionization.[1] Derivatization Strategy: Silylation (TMS) of the Open-Chain Acid Form.

Executive Summary & Clinical Significance

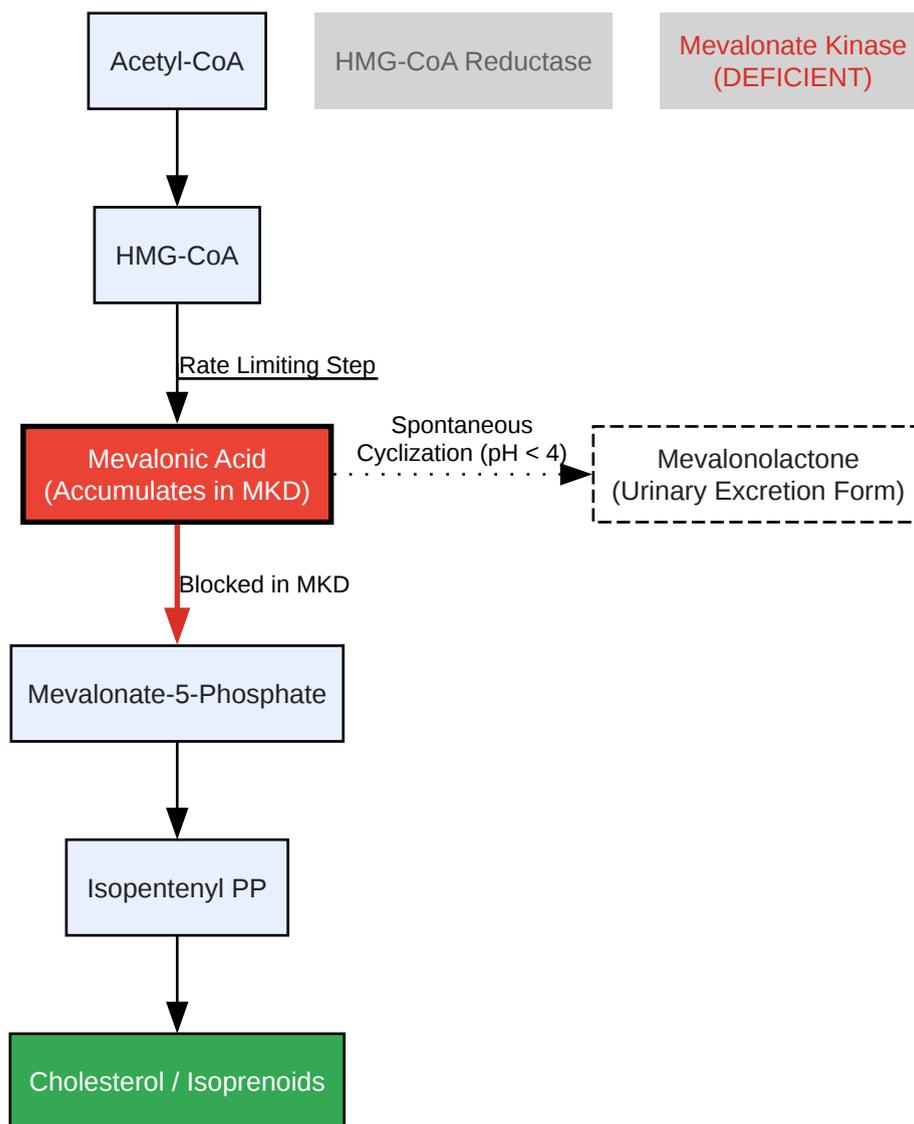
Mevalonic acid (MVA) is a critical intermediate in the cholesterol biosynthesis pathway.[2] Under normal physiological conditions, MVA is rapidly phosphorylated by Mevalonate Kinase (MK). In patients with Mevalonate Kinase Deficiency (MKD)—also known as Hyperimmunoglobulinemia D Syndrome (HIDS)—the enzymatic block leads to the accumulation of MVA and its subsequent excretion in urine.

Accurate quantification of urinary MVA is the gold standard for biochemical diagnosis of MKD. However, MVA analysis is complicated by its chemical equilibrium; it spontaneously cyclizes to mevalonolactone (MVL) under acidic conditions.

This protocol utilizes a "Hydrolysis-Derivatization" approach. By chemically forcing the ring-opening of the lactone followed by exhaustive silylation, we convert all analyte forms into a single, stable **Mevalonic Acid** tris-TMS derivative. This ensures maximum sensitivity and reproducibility, overcoming the "split-peak" phenomenon often seen in direct lactone analysis.

The Mevalonate Pathway & Metabolic Block

The following diagram illustrates the metabolic bottleneck in MKD.



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Figure 1: The Mevalonate Pathway highlighting the metabolic block at Mevalonate Kinase (MK) which leads to the accumulation of **Mevalonic Acid** and its lactone form.

Experimental Strategy & Causality

Why Hydrolysis?

Urinary MVA exists in a pH-dependent equilibrium with MVL.

- **Acidic Extraction:** To extract organic acids, urine is acidified ($\text{pH} < 2$), converting MVA to MVL (lactone).
- **The Problem:** If derivatized directly, the lactone may partially open or form a mono-TMS derivative, while residual acid forms the tris-TMS derivative. This splits the signal across multiple peaks, reducing sensitivity.
- **The Solution:** We extract the lactone (for efficiency), then treat the dry residue with NaOH. This forces the ring open. Subsequent drying and reaction with BSTFA traps the open chain as the tris-TMS ester/ether, yielding a single, high-intensity peak.

Internal Standardization

Isotope Dilution is mandatory for this assay due to the complex matrix of urine.

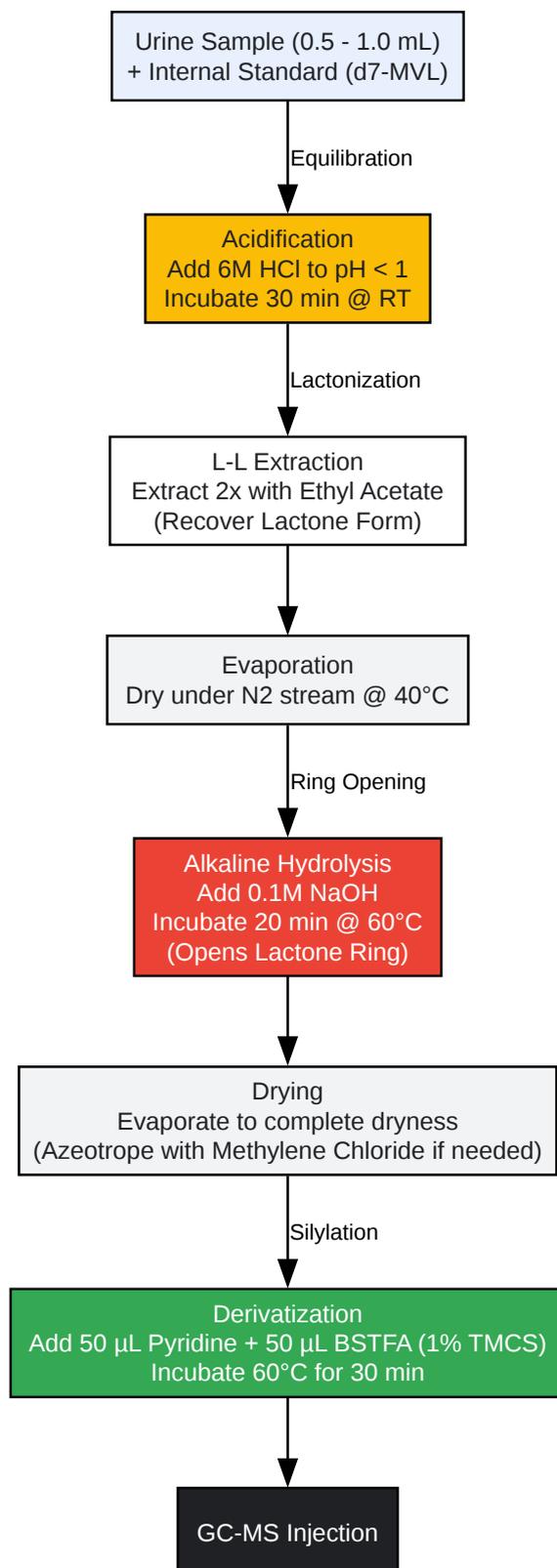
- **Primary Choice:**
 - Mevalonolactone (d7-MVL).
- **Secondary Choice:**
 - Mevalonolactone (d3-MVL).
- **Mechanism:** The deuterated lactone IS undergoes the same hydrolysis and derivatization steps as the endogenous analyte, compensating for extraction losses and reaction inefficiency.

Materials & Reagents

Category	Item	Specification
Standards	Mevalonolactone (Standard)	Sigma-Aldrich or equivalent, >98% purity
-Mevalonolactone (IS)	CDN Isotopes or equivalent	
Reagents	BSTFA + 1% TMCS	Silylation agent (N,O-Bis(trimethylsilyl)trifluoroacetamide)
Ethyl Acetate	HPLC Grade (Extraction Solvent)	
Hydrochloric Acid (HCl)	6 M (Acidification)	
Sodium Hydroxide (NaOH)	0.1 M (Hydrolysis)	
Pyridine	Anhydrous (Catalyst/Solvent)	
Equipment	GC-MS System	Agilent 7890/5977 or equivalent
Column	DB-5MS UI (30m x 0.25mm x 0.25µm)	

Detailed Protocol

Sample Preparation Workflow



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Figure 2: Sample preparation workflow ensuring conversion of all mevalonate forms to the open-chain tris-TMS derivative.

Step-by-Step Procedure

- Sample Aliquot: Transfer 0.5 mL of urine into a glass screw-cap tube.
- Internal Standard: Add 20 μL of
-Mevalonolactone solution (100 $\mu\text{g}/\text{mL}$). Vortex.
- Acidification: Add 50 μL of 6M HCl. Check pH is < 1 . Let stand for 30 minutes to ensure protein precipitation and initial lactonization.
- Extraction:
 - Add 2 mL Ethyl Acetate.
 - Vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.
 - Transfer the organic (upper) layer to a clean glass vial.
 - Repeat extraction with another 2 mL Ethyl Acetate and combine extracts.
- Hydrolysis (The Crucial Step):
 - Evaporate the Ethyl Acetate under Nitrogen at 40°C.
 - To the residue, add 100 μL of 0.1 M NaOH.
 - Cap and heat at 60°C for 20 minutes. This opens the lactone ring to form sodium mevalonate.
- Drying: Evaporate the aqueous NaOH solution to complete dryness under Nitrogen.
 - Note: Any residual water will destroy the derivatizing reagent. You may add 100 μL of Methylene Chloride or Acetone to aid azeotropic water removal.
- Derivatization:

- Add 50 μ L Pyridine and 50 μ L BSTFA + 1% TMCS.
- Cap and incubate at 60°C for 30 minutes.
- Transfer to an autosampler vial with a glass insert.

GC-MS Instrumentation & Parameters

Gas Chromatography (Agilent 7890)

- Inlet: Split/Splitless, 260°C.
- Injection Mode: Split 10:1 (High conc.) or Splitless (Low conc/Screening).
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Oven Program:
 - Initial: 70°C (Hold 2 min)
 - Ramp 1: 10°C/min to 200°C
 - Ramp 2: 20°C/min to 300°C (Hold 5 min)
 - Total Run Time: ~20 minutes.[3]

Mass Spectrometry (Agilent 5977 - EI Source)

- Source Temp: 230°C
- Quad Temp: 150°C
- Transfer Line: 280°C
- Acquisition Mode: SIM (Selected Ion Monitoring) for quantification; Scan (50-550 m/z) for qualitative screening.

Target Ions (Mevalonic Acid tris-TMS)

The derivative formed is Trimethylsilyl-3-methyl-3,5-bis(trimethylsilyloxy)pentanoate (MW 364).

Analyte	Derivative MW	Quant Ion (m/z)	Qualifier Ions (m/z)	Retention Time (Approx)
Mevalonic Acid	364	247	349 (M-15), 147, 73	12.5 min
d7-Mevalonic Acid	371	254	356 (M-15), 147	12.5 min

- m/z 247: Formed by cleavage alpha to the carboxyl group (loss of -COOTMS). Highly specific for 3-hydroxy acid TMS derivatives.
- m/z 349: Molecular ion minus methyl group (M-15). High mass, very specific.
- m/z 73: Trimethylsilyl group (Base peak, but non-specific).

Data Analysis & Validation

Quantification Calculation

Calculate the Response Ratio (RR) for each sample:

Determine concentration using a linear regression (

) generated from a 6-point calibration curve (e.g., 0, 10, 50, 100, 500, 1000 ng/mL).

Normalization

Urinary concentrations must be normalized to Creatinine to account for urine dilution.

- Final Unit: mmol MVA / mol Creatinine.
- Reference Range (Healthy): Typically < 0.5 mmol/mol creatinine (Age dependent; infants may be slightly higher).
- MKD Patients: Typically > 10 mmol/mol creatinine (often > 100 during febrile crises).

Troubleshooting Guide

- Split Peaks: Incomplete hydrolysis or derivatization. Ensure the NaOH step is performed and the sample is completely dry before adding BSTFA.
- Low Sensitivity: Moisture in the sample reacting with BSTFA. Check the drying step.[2] Ensure the inlet liner is clean (glass wool can adsorb active acids).
- Interferences: Urea is a major component in urine. If the urea peak (huge) overlaps with MVA, adjust the oven ramp (slow down around 120-150°C) to separate them.

References

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- To cite this document: BenchChem. [Application Note: High-Sensitivity GC-MS Analysis of Mevalonic Acid in Urine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085504#gc-ms-analysis-of-mevalonic-acid-in-urine>]

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